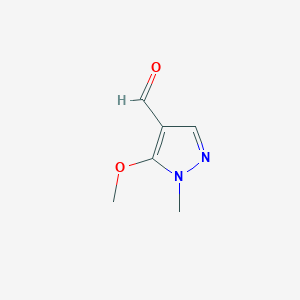

5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Historical Context and Development of Pyrazole Research

The pyrazole nucleus traces its origins to 19th-century German chemistry, with Ludwig Knorr coining the term "pyrazole" in 1883 while investigating antipyretic agents. Hans von Pechmann’s 1898 acetylene-diazomethane cyclization established the first practical synthesis route, though modern techniques now employ hydrazine-carbonylic compound condensations for better regioselectivity.

Key historical milestones include:

- 1950s : Discovery of pyrazole’s planar molecular geometry through X-ray crystallography (C-N bond length: 1.33 Å)

- 1990s : Commercialization of pyrazole-containing NSAIDs (celecoxib) and steroids (stanozolol)

- 2010s : Emergence of kinase inhibitors (ibrutinib, ruxolitinib) utilizing substituted pyrazoles

The evolution from simple heterocycles to functionalized derivatives like 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde reflects three paradigm shifts:

Significance of this compound in Academic Research

This derivative’s strategic importance stems from three structural features:

| Feature | Chemical Impact | Biological Relevance |

|---|---|---|

| 4-Carbaldehyde group | Enables Schiff base formation | Facilitates target protein conjugation |

| Methoxy substituent | Modulates electron density | Enhances blood-brain barrier penetration |

| N-Methyl group | Improves metabolic stability | Reduces hepatic first-pass metabolism |

Recent applications demonstrate its versatility:

- Antimicrobial Development : Hybridization with thiophene moieties produced compounds showing 6.34 µM IC~50~ against A549 lung cancer cells

- Kinase Inhibition : Serves as precursor for EGFR tyrosine kinase inhibitors (IC~50~: 229.4 nM vs. erlotinib’s 103.8 nM)

- Material Science : Forms coordination complexes with transition metals (Cu, Fe) for catalytic applications

The compound’s synthetic accessibility is evidenced by optimized routes:

Overview of Current Research Landscape

Contemporary studies (2018-2025) focus on three primary domains:

A. Synthetic Methodology Innovations

- Microwave-assisted synthesis reduces reaction times from hours to minutes

- Flow chemistry approaches achieve 90% conversion rates in continuous systems

- Enantioselective catalysis using BINOL-derived phosphoric acids

B. Biological Evaluation Trends

C. Computational Chemistry Advances

- Molecular docking studies predict strong binding to COX-2 (ΔG: -9.8 kcal/mol)

- QSAR models optimize substituent patterns for enhanced bioavailability

- DFT calculations reveal HOMO-LUMO gaps of 4.2-4.7 eV, indicating redox stability

Emerging research frontiers include:

- Photoactive derivatives for targeted drug delivery systems

- Incorporation into metal-organic frameworks (MOFs) for heterogeneous catalysis

- Development of fluorescent probes for cellular imaging applications

Properties

IUPAC Name |

5-methoxy-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-6(10-2)5(4-9)3-7-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNNQGNSNBDJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365939-28-1 | |

| Record name | 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-4-Carbaldehyde Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity

- Methoxy vs. Phenoxy-substituted derivatives (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-) show pronounced antimicrobial activity due to enhanced lipophilicity and halogen-mediated interactions with bacterial targets .

- Methyl vs. Phenyl at N1: The 1-methyl group in the target compound reduces steric hindrance compared to 1-phenyl analogs (e.g., 3-methyl-5-phenoxy-1-phenyl-), facilitating nucleophilic additions at the aldehyde group. However, phenyl substituents improve π-π stacking in crystal packing, as seen in crystallographic data (dihedral angles: 73.67° for phenyl vs. 45.99° for phenoxy) .

Physicochemical Properties

- Solubility : The methoxy group improves aqueous solubility compared to chloro or phenyl analogs, as evidenced by the commercial availability of the target compound in solvent-free formulations .

- Thermal Stability : Crystallographic studies of analogs suggest that methoxy-substituted pyrazoles exhibit lower melting points (e.g., ~150–152°C for 1-methyl-1H-pyrazole-3-carboxylic acid) compared to chlorinated derivatives (>200°C) due to reduced intermolecular halogen bonding .

Biological Activity

5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 156.14 g/mol. The presence of a methoxy group and an aldehyde functional group contributes to its unique chemical behavior, influencing its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Anti-inflammatory Effects: Pyrazole derivatives are known to exhibit anti-inflammatory activities. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

- Anticancer Potential: Recent studies have explored the anticancer properties of pyrazole derivatives. For example, certain derivatives showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The binding modes at the colchicine-binding site of tubulin were also investigated, indicating potential for development as chemotherapeutic agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. It may act through:

- Enzyme Inhibition: By binding to active sites on enzymes or altering their conformations, it can inhibit pathways involved in inflammation and tumor progression .

- Receptor Interaction: The compound may interact with various receptors, modulating cellular responses that lead to antimicrobial or anticancer effects .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of several pyrazole derivatives including this compound, significant antibacterial activity was noted against clinical isolates of Staphylococcus aureus. The study utilized MIC and MBC/MFC assays to determine efficacy, with results indicating strong bactericidal properties .

Case Study 2: Anticancer Activity

A series of synthesized pyrazole derivatives were tested for their cytotoxic effects on cancer cell lines. Notably, one derivative exhibited an IC50 value of 3.79 µM against MCF7 cells, demonstrating potential for further development as an anticancer agent .

Q & A

Q. Key Optimization Factors :

- Base Strength : Strong bases (e.g., KOH) improve nucleophilic displacement but may increase side reactions.

- Solvent : DMSO enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

- Temperature : Prolonged reflux (>8 hours) ensures complete substitution but risks decomposition.

Q. Crystallographic Validation :

- X-Ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between pyrazole and substituents. Software like SHELXL refines anisotropic displacement parameters .

- Software Tools : Mercury (for visualizing packing interactions) and WinGX/ORTEP (for ellipsoid diagrams) aid in structural analysis .

What computational approaches are used to predict the reactivity and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group is often the most electrophilic .

- Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify hydrogen-bonding sites, crucial for designing derivatives .

- Mechanistic Studies : Transition-state modeling (e.g., Gaussian 09) evaluates substitution reaction pathways, such as SNAr mechanisms in methoxy introduction .

Application Example :

DFT-optimized geometries of pyrazole derivatives align with experimental XRD data, validating computational models .

How can researchers address low yields in the methoxy substitution step?

Answer:

Common Issues and Solutions :

- Incomplete Substitution : Use excess NaOMe (1.5–2 eq) and monitor reaction progress via TLC (eluent: ethyl acetate/hexane = 1:3).

- By-Product Formation : Reduce temperature to 60°C and shorten reaction time if hydrolysis or oxidation occurs.

- Purification Challenges : Column chromatography (silica gel, 10% ethyl acetate in hexane) separates the product from unreacted starting material .

Contradictory Data Note :

Some studies report higher yields with K₂CO₃ in DMF (80%) compared to KOH in DMSO (70%), suggesting base-solvent compatibility impacts efficiency .

What strategies are effective for designing bioactive derivatives of this compound?

Answer:

Derivatization Methods :

Condensation Reactions : React the aldehyde with hydrazines or amines to form hydrazones or Schiff bases, which are screened for anticonvulsant or antimicrobial activity .

Electrophilic Substitution : Introduce sulfonamide or acyl groups at the 3-position to enhance pharmacokinetic properties .

Q. Biological Screening :

- In Vitro Assays : Maximal Electroshock (MES) for anticonvulsant activity .

- Docking Studies : AutoDock Vina predicts binding affinity to targets like GABA receptors .

Example :

Hydrazide derivatives of 5-chloro-1-methyl-pyrazole-4-carbaldehyde showed 60–75% seizure inhibition in MES models, suggesting similar potential for methoxy analogs .

How do researchers resolve discrepancies in crystallographic data refinement?

Answer:

Common Refinement Challenges :

Q. Validation Tools :

- Mercury CSD : Checks for geometric outliers (e.g., bond angles >5° from database averages) .

- R-Factor Analysis : A final R₁ < 0.05 indicates high reliability .

What are the implications of substituent effects on the compound’s electronic profile?

Answer:

-

Methoxy vs. Chloro : Methoxy’s electron-donating nature increases pyrazole ring electron density, altering reactivity in electrophilic substitutions.

-

Comparative Data :

Substituent Hammett σ Value HOMO (eV) -OCH₃ -0.27 -6.2 -Cl +0.23 -7.1

This data suggests methoxy derivatives are more nucleophilic, favoring reactions at the 4-position .

How can synthetic by-products be characterized and minimized?

Answer:

By-Product Identification :

- LC-MS : Detects intermediates like 5-hydroxy derivatives from hydrolysis.

- ¹H NMR : Peaks at δ 5.5–6.0 ppm indicate unsubstituted hydroxyl groups .

Q. Mitigation Strategies :

- Inert Atmosphere : Prevents oxidation of the aldehyde group.

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance methoxide ion availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.